prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate typically involves a multi-step process. The starting materials include 4-bromobenzoyl chloride, 4-methoxyphenylacetic acid, and prop-2-enylamine. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an amide bond between the 4-bromobenzoyl chloride and the amine group of prop-2-enylamine, followed by esterification with 4-methoxyphenylacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-phenylprop-2-enoate
- Prop-2-enyl (E)-2-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate
- Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-methoxyphenyl)prop-2-enoate
Uniqueness
Prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of both bromine and methoxy functional groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-12-26-20(24)18(13-14-4-10-17(25-2)11-5-14)22-19(23)15-6-8-16(21)9-7-15/h3-11,13H,1,12H2,2H3,(H,22,23)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMSCYROENVVJL-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)OCC=C)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)OCC=C)/NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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